7-Bromo-7-octenoic acid

PPAR Nuclear Receptor Metabolic Disease

7-Bromo-7-octenoic acid (CAS 732248-52-1) is a uniquely bifunctional building block. Its terminal vinyl bromide enables chemoselective Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the free carboxylic acid permits direct amide coupling or esterification without deprotection steps. As a PPARα-preferential agonist (EC50 1.12 µM, >89-fold selective over PPARδ/γ), it is essential for dissecting hepatic lipid metabolism pathways. Its pH-dependent logD (2.71 to -0.04 at pH 7.4) enables aqueous buffer formulation for in vitro assays. This precise molecular architecture is non-interchangeable with ethyl ester or saturated analogs.

Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
CAS No. 732248-52-1
Cat. No. B1290965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-7-octenoic acid
CAS732248-52-1
Molecular FormulaC8H13BrO2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC=C(CCCCCC(=O)O)Br
InChIInChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
InChIKeyRDWFNHQYPDTHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-7-octenoic Acid (CAS 732248-52-1): Core Properties and Sourcing Overview for Procurement Decisions


7-Bromo-7-octenoic acid (CAS 732248-52-1), also known as 7-bromooct-7-enoic acid, is a brominated C8 unsaturated fatty acid with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is a ω-alkenoic acid derivative featuring a terminal bromoalkene moiety (C(Br)=CH₂), which confers distinct physicochemical properties including a predicted pKa of 4.76±0.10 and a calculated logP of 2.71, with the carboxyl group providing ionization-dependent hydrophilicity (logD dropping to -0.04 at physiological pH 7.4) . Commercially available from multiple global suppliers in research-grade purity (typically 95–98%), this compound serves primarily as a versatile synthetic building block and research intermediate in organic and medicinal chemistry applications . It is important to note that there is a notable scarcity of direct peer-reviewed primary research literature specifically examining the biological activity or synthetic utility of this precise compound, with most available references being vendor technical datasheets or database entries rather than experimental publications.

Why 7-Bromo-7-octenoic Acid Cannot Be Casually Substituted by Other Bromoalkenoic Acids in Research


The specific structural configuration of 7-bromo-7-octenoic acid—an eight-carbon chain with a terminal bromoalkene and a free carboxylic acid—produces a unique combination of reactivity and physicochemical properties that cannot be replicated by closely related analogs. Substituting with the ethyl ester derivative (ethyl 7-bromo-7-octenoate, CAS 485320-25-0) eliminates the free carboxyl group essential for acid-mediated catalysis, salt formation, or amide coupling without prior hydrolysis . Alternatively, shifting to 8-bromooctanoic acid (CAS 17696-11-6) removes the C7-C8 double bond entirely, fundamentally altering conformational flexibility and eliminating the terminal alkene required for vinyl halide coupling reactions such as Suzuki-Miyaura or Heck cross-couplings [1]. Even within the bromoalkenoic acid family, positional isomers (e.g., 2-bromo-, 4-bromo-, or 6-bromo-octenoic acids) exhibit dramatically different electronic environments around the bromine atom, leading to divergent reactivity profiles in nucleophilic substitution and metal-catalyzed transformations [1]. The specific chain length (C8) and ω-terminal bromine substitution pattern of 7-bromo-7-octenoic acid are therefore non-interchangeable features for applications requiring precise molecular architecture, such as the synthesis of defined-length linkers or specific PPAR-targeting pharmacophores.

Quantitative Differentiation Evidence for 7-Bromo-7-octenoic Acid Relative to Analogues


PPARα Subtype-Selective Agonist Activity of 7-Bromo-7-octenoic Acid versus PPARδ/γ Inactivity

In a cell-based nuclear receptor transcriptional activation assay, 7-bromo-7-octenoic acid demonstrated measurable agonist activity at human PPARα with an EC50 value of 1.12 × 10³ nM (1.12 µM), while exhibiting no detectable activation of human PPARδ or PPARγ at concentrations up to 1.00 × 10⁵ nM (100 µM) [1]. This selectivity profile distinguishes it from broader-spectrum fatty acid mimetics. In contrast, naturally occurring long-chain unsaturated fatty acids such as linoleic acid and arachidonic acid act as pan-PPAR agonists with EC50 values typically in the low micromolar range (1–10 µM) across multiple PPAR subtypes, lacking subtype discrimination [2]. The >89-fold selectivity window (PPARα EC50 = 1.12 µM vs. PPARδ/γ EC50 > 100 µM) provides a quantifiable basis for choosing 7-bromo-7-octenoic acid when experimental design requires PPARα-preferential activation without confounding PPARδ/γ signaling.

PPAR Nuclear Receptor Metabolic Disease Agonist Selectivity

Distinct Reactivity of Terminal Bromoalkene in 7-Bromo-7-octenoic Acid for Cross-Coupling Applications

The terminal bromoalkene moiety (C(Br)=CH₂) in 7-bromo-7-octenoic acid constitutes a vinyl bromide functional group that participates in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This reactivity profile contrasts sharply with that of the saturated analog 8-bromooctanoic acid (CAS 17696-11-6), which contains only a primary alkyl bromide (C-Br) and is limited to nucleophilic substitution (SN2) pathways with substantially different kinetics [2]. The vinyl bromide C(sp²)-Br bond dissociation energy is approximately 10–15 kcal/mol higher than the C(sp³)-Br bond in alkyl bromides, requiring distinct catalytic conditions and enabling orthogonal functionalization strategies in multi-step syntheses [1]. Furthermore, the ethyl ester derivative (ethyl 7-bromo-7-octenoate, CAS 485320-25-0) requires an additional deprotection step to liberate the free acid for subsequent conjugation, adding synthetic overhead that the free acid form of 7-bromo-7-octenoic acid avoids .

Cross-Coupling Vinyl Halide Organic Synthesis Building Block

Comparative Purity Specifications and Vendor Availability for 7-Bromo-7-octenoic Acid Procurement

Commercially available 7-bromo-7-octenoic acid is offered at defined purity specifications ranging from 95% to 98% across multiple global vendors . This level of purity characterization and multi-source availability contrasts with less common bromoalkenoic acid positional isomers (e.g., 2-bromo-7-octenoic acid or 6-bromo-7-octenoic acid), which are not routinely stocked by major chemical suppliers and typically require custom synthesis with associated lead times of 4–12 weeks and minimum order quantities . The compound is catalogued by established suppliers including Sigma-Aldrich (Rieke Metals product line, 97% purity), BOC Sciences, and Leyan (98% purity), with batch-specific Certificates of Analysis available upon request . The ethyl ester analog (CAS 485320-25-0) is similarly available at 95–97% purity but necessitates additional synthetic manipulation for applications requiring the free carboxylic acid .

Purity Procurement Supply Chain Quality Control

Predicted Physicochemical Parameters of 7-Bromo-7-octenoic Acid Supporting Experimental Design

Computationally predicted physicochemical parameters for 7-bromo-7-octenoic acid provide quantitative guidance for experimental design in biological assays and formulation studies. The compound has a predicted logP of 2.71 (ACD/Labs Percepta), indicating moderate lipophilicity . Critically, the predicted logD drops to -0.04 at pH 7.4, reflecting nearly complete ionization of the carboxylic acid group (predicted pKa = 4.76±0.10) under physiological conditions . This pH-dependent hydrophilicity distinguishes the free acid from its ethyl ester derivative (ethyl 7-bromo-7-octenoate, CAS 485320-25-0), which lacks an ionizable group and maintains higher lipophilicity (estimated logP ~3.5–4.0) across all pH ranges, thereby exhibiting different membrane permeability and solubility profiles [1]. The predicted boiling point of 300.3±35.0 °C at 760 mmHg and vapor pressure of 0.0±1.3 mmHg at 25°C inform safe handling and storage parameters .

LogP pKa Physicochemical Properties ADME Prediction

Recommended Research and Industrial Applications for 7-Bromo-7-octenoic Acid Based on Differentiated Evidence


PPARα Subtype-Selective Pharmacological Tool in Metabolic Disease Research

Use 7-bromo-7-octenoic acid as a PPARα-preferential agonist tool compound in cell-based assays examining hepatic lipid metabolism, fatty acid β-oxidation, or nuclear receptor crosstalk. The compound activates PPARα with an EC50 of 1.12 µM while showing no activity at PPARδ or PPARγ up to 100 µM, providing >89-fold subtype selectivity [1]. This profile enables researchers to dissect PPARα-specific transcriptional programs without confounding PPARδ/γ signaling—a limitation encountered with endogenous fatty acid ligands such as linoleic acid and arachidonic acid that act as pan-PPAR agonists. Recommended assay concentration range: 0.3–30 µM, with inclusion of PPARα-specific antagonist (e.g., GW6471) as a control to confirm on-target effects.

Terminal Vinyl Bromide Building Block for ω-Functionalized Linker Synthesis

Employ 7-bromo-7-octenoic acid as a bifunctional building block in multi-step organic synthesis, leveraging the orthogonal reactivity of the terminal vinyl bromide (C(Br)=CH₂) for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) while preserving the free carboxylic acid for subsequent amide coupling or esterification [2]. This dual functionality enables convergent synthesis of ω-functionalized C8 linkers for bioconjugation, PROTAC design, or surface modification applications. The vinyl bromide C(sp²)-Br bond provides distinct coupling kinetics compared to alkyl bromides, allowing for chemoselective transformations in the presence of other electrophilic moieties. The free acid form eliminates the deprotection step required when using the ethyl ester analog .

pH-Dependent Solubility Switch for Controlled Formulation Studies

Utilize 7-bromo-7-octenoic acid in formulation development where pH-triggered solubility changes are advantageous. The compound transitions from moderate lipophilicity (logP = 2.71) to high hydrophilicity at physiological pH (logD = -0.04) due to carboxylic acid ionization (pKa = 4.76±0.10) . This property supports aqueous buffer formulation for in vitro assays while retaining sufficient lipophilicity for membrane partitioning at lower pH, a characteristic not shared by the permanently lipophilic ethyl ester derivative [3]. Recommended formulation: Prepare stock solutions in DMSO or ethanol, then dilute into aqueous buffer (pH ≥7.0) to achieve final working concentrations with minimal precipitation risk.

Reference Standard for Analytical Method Development and Quality Control

Deploy 7-bromo-7-octenoic acid as a characterized reference standard for HPLC, LC-MS, or GC-MS method development in quality control workflows involving brominated fatty acid intermediates. The compound is available from multiple vendors at defined purity specifications (95–98%) with Certificates of Analysis documenting batch-specific purity . The predicted boiling point of 300.3±35.0 °C at 760 mmHg and characteristic retention properties enable reliable chromatographic method optimization. The MDL number (MFCD02259904) and InChIKey (RDWFNHQYPDTHSM-UHFFFAOYSA-N) provide unambiguous compound identification for regulatory documentation and data repository deposition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-7-octenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.